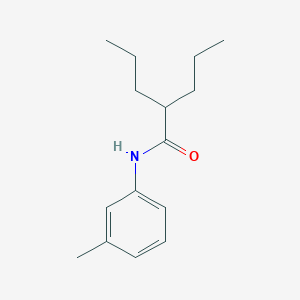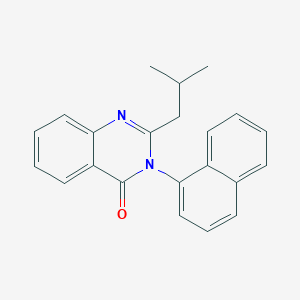
N-(3-methylphenyl)-2-propylpentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methylphenyl)-2-propylpentanamide, commonly known as NMP, is a chemical compound that belongs to the class of amides. It is a white crystalline powder that is soluble in organic solvents like ethanol and methanol. NMP has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agriculture, and materials science.
Mecanismo De Acción
The exact mechanism of action of NMP is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters, including gamma-aminobutyric acid (GABA) and glutamate. This modulation results in the reduction of pain and inflammation.
Biochemical and Physiological Effects:
NMP has been shown to exert significant effects on various biochemical and physiological processes in the body. It has been found to increase the levels of GABA and decrease the levels of glutamate in the brain. This results in the reduction of pain and inflammation and the promotion of relaxation and sedation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using NMP in laboratory experiments is its high purity and stability. It can be easily synthesized and purified, allowing for accurate and reproducible results. However, one of the limitations of using NMP is its potential toxicity. It is important to handle NMP with care and to follow proper safety protocols when working with this compound.
Direcciones Futuras
There are several future directions for research on NMP. One area of interest is the development of new pain-relieving drugs based on the structure of NMP. Another area of interest is the investigation of the potential use of NMP in the treatment of anxiety and depression. Additionally, research on the toxicity and safety of NMP is needed to ensure its safe use in laboratory experiments and potential clinical applications.
Métodos De Síntesis
NMP can be synthesized by the reaction of 3-methylbenzoyl chloride with 2-propylpentanamine in the presence of a base such as triethylamine. The reaction takes place under mild conditions and yields a high purity product. The reaction mechanism involves the formation of an intermediate amide, which undergoes nucleophilic substitution to form NMP.
Aplicaciones Científicas De Investigación
NMP has been extensively studied for its potential applications in the pharmaceutical industry. It has been found to possess significant analgesic and anti-inflammatory properties, making it a potential candidate for the development of new pain-relieving drugs. NMP has also been investigated for its potential use as an anticonvulsant and anxiolytic agent.
Propiedades
Fórmula molecular |
C15H23NO |
|---|---|
Peso molecular |
233.35 g/mol |
Nombre IUPAC |
N-(3-methylphenyl)-2-propylpentanamide |
InChI |
InChI=1S/C15H23NO/c1-4-7-13(8-5-2)15(17)16-14-10-6-9-12(3)11-14/h6,9-11,13H,4-5,7-8H2,1-3H3,(H,16,17) |
Clave InChI |
FTXMUGLJIKSYQK-UHFFFAOYSA-N |
SMILES |
CCCC(CCC)C(=O)NC1=CC=CC(=C1)C |
SMILES canónico |
CCCC(CCC)C(=O)NC1=CC=CC(=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[(2-amino-6-oxo-3H-purin-9-yl)sulfonyl]benzoic acid](/img/structure/B290223.png)


![N-{4-acetyl-5-[3,4-bis(benzyloxy)phenyl]-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B290228.png)

![5-(2,4-dichlorophenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B290231.png)
![1-(allylsulfanyl)-6-methyl-4-phenyl-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B290232.png)
![7-Methyl-2-[(2-methyl-2-propenyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylamine](/img/structure/B290233.png)
![3-chloro-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]propanamide](/img/structure/B290236.png)

![(2Z)-6-iodo-3-(4-methoxyphenyl)-2-[(2-oxoindol-3-yl)methylidene]-1H-quinazolin-4-one](/img/structure/B290244.png)